molecular formula C11H25NO B13255802 1-[(5-Methylheptan-3-yl)amino]propan-2-ol

1-[(5-Methylheptan-3-yl)amino]propan-2-ol

Cat. No.: B13255802
M. Wt: 187.32 g/mol
InChI Key: MPSHOKXXUNNBCX-UHFFFAOYSA-N
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Description

1-[(5-Methylheptan-3-yl)amino]propan-2-ol is a secondary amino alcohol characterized by a branched alkyl chain (5-methylheptan-3-yl) attached to the amino group of a propan-2-ol backbone. The molecular formula is inferred as C₁₁H₂₅NO, with a molecular weight of approximately 187.32 g/mol (estimated from analogous compounds in ). Its structure combines a hydroxyl group at position 2 of propanol and a secondary amine at position 1, enabling hydrogen bonding and nucleophilic reactivity.

Amino alcohols like this are pivotal in medicinal chemistry due to their dual functional groups, which facilitate interactions with biological targets such as enzymes and receptors. Potential applications include roles as intermediates in drug synthesis or as bioactive molecules in neuroscience and cardiology research .

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

1-(5-methylheptan-3-ylamino)propan-2-ol

InChI

InChI=1S/C11H25NO/c1-5-9(3)7-11(6-2)12-8-10(4)13/h9-13H,5-8H2,1-4H3

InChI Key

MPSHOKXXUNNBCX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NCC(C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(5-Methylheptan-3-yl)amino]propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-methylheptan-3-amine with propylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

1-[(5-Methylheptan-3-yl)amino]propan-2-ol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(5-Methylheptan-3-yl)amino]propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methylheptan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., chlorophenyl in ) exhibit receptor-targeted activity (e.g., adrenergic or dopaminergic modulation), while aliphatic analogs like the target compound may prioritize metabolic stability .

Beta-Blocker Analogues: Nadolol () shares the propanolamine core but includes a naphthalenyloxy group, demonstrating how ether linkages and bulky substituents enhance cardiovascular targeting .

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